Benzyl-PEG8-THP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG8-THP is a heterobifunctional polyethylene glycol (PEG) linker containing a benzyl group and a tetrahydropyran (THP) group. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG8-THP can be synthesized from 2-[2-[2-[2-(benzyloxy)ethoxy]ethoxy]ethoxy]ethanol and tosyl-PEG5-THP. The reaction typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is stored at 2-8°C to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG8-THP undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The THP group can be reduced to form tetrahydrofuran (THF).
Substitution: The PEG chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and sodium hydride (NaH) are employed.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Tetrahydrofuran (THF).
Substitution: Various substituted PEG derivatives.
Scientific Research Applications
Benzyl-PEG8-THP is widely used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Used in studies involving protein-protein interactions and cellular signaling pathways.
Industry: Employed in the development of novel drug delivery systems and bioconjugation techniques .
Mechanism of Action
Benzyl-PEG8-THP functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The benzyl group binds to the target protein, while the THP group interacts with an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG4-THP: A shorter PEG linker with similar properties.
Benzyl-PEG12-THP: A longer PEG linker offering increased flexibility.
Benzyl-PEG8-OH: Lacks the THP group, used in different bioconjugation applications
Uniqueness
Benzyl-PEG8-THP is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability. The presence of both benzyl and THP groups allows for versatile applications in PROTAC synthesis and other bioconjugation techniques .
Properties
Molecular Formula |
C28H48O10 |
---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C28H48O10/c1-2-6-27(7-3-1)26-36-23-22-34-19-18-32-15-14-30-11-10-29-12-13-31-16-17-33-20-21-35-24-25-38-28-8-4-5-9-37-28/h1-3,6-7,28H,4-5,8-26H2 |
InChI Key |
XXTUFBIHDZCEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.